Cas no 2138257-88-0 (4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester)

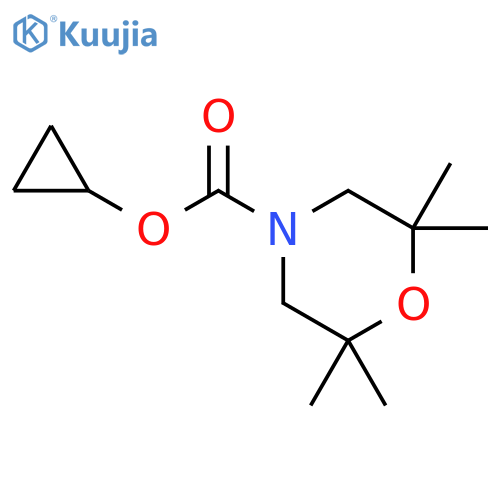

2138257-88-0 structure

商品名:4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester

CAS番号:2138257-88-0

MF:C12H21NO3

メガワット:227.300043821335

CID:5280023

4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester 化学的及び物理的性質

名前と識別子

-

- 4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester

-

- インチ: 1S/C12H21NO3/c1-11(2)7-13(8-12(3,4)16-11)10(14)15-9-5-6-9/h9H,5-8H2,1-4H3

- InChIKey: SCDPJFGQKHALRL-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC2CC2)=O)CC(C)(C)OC(C)(C)C1

4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-696218-0.05g |

cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |

2138257-88-0 | 0.05g |

$1417.0 | 2023-06-03 | ||

| Enamine | EN300-696218-1.0g |

cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |

2138257-88-0 | 1g |

$1686.0 | 2023-06-03 | ||

| Enamine | EN300-696218-5.0g |

cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |

2138257-88-0 | 5g |

$4890.0 | 2023-06-03 | ||

| Enamine | EN300-696218-0.25g |

cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |

2138257-88-0 | 0.25g |

$1551.0 | 2023-06-03 | ||

| Enamine | EN300-696218-0.1g |

cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |

2138257-88-0 | 0.1g |

$1484.0 | 2023-06-03 | ||

| Enamine | EN300-696218-2.5g |

cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |

2138257-88-0 | 2.5g |

$3304.0 | 2023-06-03 | ||

| Enamine | EN300-696218-0.5g |

cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |

2138257-88-0 | 0.5g |

$1619.0 | 2023-06-03 | ||

| Enamine | EN300-696218-10.0g |

cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |

2138257-88-0 | 10g |

$7250.0 | 2023-06-03 |

4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

2138257-88-0 (4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量